2'-Methyl-4-dimethylaminoazobenzene

Description

Properties

IUPAC Name |

N,N-dimethyl-4-[(2-methylphenyl)diazenyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-6-4-5-7-15(12)17-16-13-8-10-14(11-9-13)18(2)3/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREOKNMPMCPQQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025592, DTXSID20859835 |

Source

|

| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Dimethylamino)-2′-methylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2'-methyl-4-dimethylaminoazobenzene appears as red crystals or red-orange solid. (NTP, 1992), Red or red-orange solid; [CAMEO] Orange solid; [Avocado MSDS] |

Source

|

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Source

|

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000008 [mmHg] |

Source

|

| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3731-39-3, 53905-08-1 |

Source

|

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-4-[2-(2-methylphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Methyl-4-dimethylaminoazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Dimethylamino)-2′-methylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(o-tolylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G8S94HD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4344 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153 to 156 °F (NTP, 1992) |

Source

|

| Record name | 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20640 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

"2'-Methyl-4-dimethylaminoazobenzene" physical and chemical properties

An In-depth Technical Guide to 2'-Methyl-4-dimethylaminoazobenzene: Physicochemical Properties, Analysis, and Safety Considerations

Introduction

2'-Methyl-4-dimethylaminoazobenzene is an organic compound belonging to the family of azo dyes. Characterized by the presence of a diazenyl group (–N=N–) connecting two substituted benzene rings, this molecule is structurally related to the well-studied compound 4-dimethylaminoazobenzene (DAB), also known as Methyl Yellow or Butter Yellow. While DAB is a known hepatocarcinogen, the specific toxicological and chemical profile of its methylated analogue, 2'-Methyl-4-dimethylaminoazobenzene, warrants detailed investigation for researchers in toxicology, drug development, and materials science.[1][2]

This guide serves as a comprehensive technical resource, consolidating the known physical and chemical properties of 2'-Methyl-4-dimethylaminoazobenzene. It provides field-proven experimental protocols for its characterization, explains the causality behind methodological choices, and emphasizes the critical safety considerations necessary for handling this and related compounds. The information herein is curated for professionals who require a deep, actionable understanding of this molecule for research and development applications.

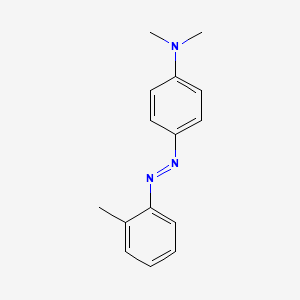

Compound Identification and Structure

The unique positioning of the methyl group on the 2'-position (the ortho position of the phenyl ring not bearing the dimethylamino group) influences its steric and electronic properties compared to its parent compound or other isomers.

Caption: Chemical structure of 2'-Methyl-4-dimethylaminoazobenzene.

| Identifier | Value | Reference |

| IUPAC Name | N,N-dimethyl-4-[(E)-(2-methylphenyl)diazenyl]aniline | |

| CAS Number | 3731-39-3 | [3][4] |

| Molecular Formula | C₁₅H₁₇N₃ | [3] |

| Molecular Weight | 239.32 g/mol | [3] |

| Canonical SMILES | Cc1ccccc1/N=N/c2ccc(cc2)N(C)C | |

| InChIKey | PREOKNMPMCPQQJ-WUKNDPDISA-N |

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or a research chemical are foundational to its application. They dictate formulation strategies, analytical method development, and potential bioavailability.

| Property | Value | Reference |

| Appearance | Orange to amber to dark red powder or crystals | [3] |

| Melting Point | 74 °C | [3] |

| Boiling Point | 371.98 °C (estimate) | [3] |

| Water Solubility | Insoluble | [3] |

| Organic Solvents | Assumed soluble in common organic solvents like ethanol, acetone, and benzene, similar to its parent compound. | [5][6] |

| pKa (Predicted) | 3.29 ± 0.10 | [3] |

Chemical Reactivity and Stability

2'-Methyl-4-dimethylaminoazobenzene is an azo compound, a class known for specific reactivity patterns that are critical for safety and handling.[3]

-

Hazardous Reactivity : As with many azo compounds, it can react vigorously or explosively under certain conditions. It is incompatible with strong oxidizing agents, strong acids, metal salts, peroxides, and sulfides.[3] Mixing with substances such as acids, aldehydes, amides, and others can lead to the formation of toxic gases.[3]

-

Thermal and Light Sensitivity : Azo compounds can be sensitive to heat and light, which may cause decomposition. The azo linkage can be cleaved under reductive conditions.

-

Storage : To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition or light.

Toxicological Profile and Safety Precautions

The toxicological data for 2'-Methyl-4-dimethylaminoazobenzene specifically is limited, but the profiles of structurally similar compounds provide a strong basis for a precautionary approach.

-

Known Toxicity : Studies have shown that the compound is highly toxic to rats, particularly under specific dietary conditions, and it inhibits mitochondrial oxidative phosphorylation.[7][8] It also inhibits the mitotic response in regenerating liver cells.[7]

-

Carcinogenicity : While direct evidence for this specific isomer is not as extensive, its parent compound, 4-dimethylaminoazobenzene (DAB), is a well-documented carcinogen that induces liver tumors in animal models.[2][9] Several structurally related analogues have also been found to be carcinogenic.[10][11] Therefore, 2'-Methyl-4-dimethylaminoazobenzene must be handled as a suspected carcinogen.

-

Handling : Due to its toxicity and suspected carcinogenicity, all handling must be performed with extreme caution.

-

Use a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

Avoid inhalation of dust and contact with skin or eyes.

-

Develop and follow strict decontamination procedures for work surfaces and equipment.

-

Experimental Protocols for Characterization

The following protocols are designed to be self-validating systems for the characterization and quality control of 2'-Methyl-4-dimethylaminoazobenzene.

Protocol for Melting Point Determination (Capillary Method)

-

Causality : The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

-

Materials :

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Sample of 2'-Methyl-4-dimethylaminoazobenzene

-

Spatula and watch glass

-

-

Methodology :

-

Sample Preparation : Place a small amount of the dry crystalline sample onto a watch glass. Gently tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm high) of the powder into the closed end.

-

Apparatus Setup : Place the capillary tube into the sample holder of the melting point apparatus.

-

Heating : Set the apparatus to heat at a rapid rate initially to approach the expected melting point (74 °C).[3]

-

Observation : When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accurately observing the temperature range of the phase transition.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

-

Validation : Perform the measurement in triplicate to ensure reproducibility.

-

Protocol for UV-Visible Spectroscopic Analysis

-

Causality : The extended π-conjugated system, including the azo bridge, gives the molecule its distinct color and a strong absorbance in the visible region. According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy an excellent tool for quantification. The parent compound, DAB, has a maximum absorbance (λmax) around 410 nm.[6]

-

Materials :

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade ethanol

-

Volumetric flasks and pipettes

-

Analytical balance

-

-

Methodology :

-

Stock Solution Preparation : Accurately weigh approximately 10 mg of the compound and dissolve it in a 100 mL volumetric flask with ethanol to create a stock solution.

-

Serial Dilutions : Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 1 to 10 µg/mL.

-

Spectrometer Blanking : Fill a cuvette with spectroscopic grade ethanol and use it to zero the spectrophotometer (set absorbance to 0) across the desired wavelength range (e.g., 300-600 nm).

-

Spectrum Acquisition : For the most concentrated solution that remains within the linear range of the instrument (absorbance < 1.5), scan across the wavelength range to determine the λmax.

-

Calibration Curve : Measure the absorbance of each standard dilution at the determined λmax.

-

Data Analysis : Plot absorbance versus concentration. The resulting linear plot validates the method and can be used to determine the concentration of unknown samples.

-

Protocol for Purity Assessment by Reverse-Phase HPLC

-

Causality : High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a nonpolar compound like this, a reverse-phase (e.g., C18) column is ideal. This method provides a highly accurate quantitative measure of purity by separating the main compound from any impurities or degradation products. A similar methodology has been described for related isomers.[12]

Caption: Standard workflow for HPLC purity analysis.

-

Materials :

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA) or formic acid (optional modifier)

-

Sample of 2'-Methyl-4-dimethylaminoazobenzene

-

-

Methodology :

-

Mobile Phase Preparation : Prepare the mobile phase, for example, a 70:30 (v/v) mixture of acetonitrile and water. Adding 0.1% TFA can improve peak shape. Degas the mobile phase before use.

-

Sample Preparation : Prepare a sample solution of approximately 0.1 mg/mL in acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

System Setup : Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to the λmax determined previously.

-

Injection : Inject 10-20 µL of the prepared sample onto the column.

-

Data Acquisition : Record the chromatogram for a sufficient time to allow all components to elute (e.g., 15-20 minutes).

-

Interpretation : A pure sample should yield a single major peak. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Conceptual Synthesis Pathway

The synthesis of azo dyes typically follows a well-established two-step pathway involving diazotization followed by azo coupling.

Caption: Conceptual synthesis via diazotization and azo coupling.

-

Diazotization : The synthesis begins with the diazotization of an aromatic primary amine, in this case, o-toluidine. The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This low temperature is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures.

-

Azo Coupling : The electrophilic diazonium salt is then immediately reacted with an electron-rich coupling partner. For this synthesis, N,N-dimethylaniline serves as the coupling partner. The strongly activating dimethylamino group directs the electrophilic attack of the diazonium salt to the para position, forming the azo linkage and yielding the final product.

Conclusion

2'-Methyl-4-dimethylaminoazobenzene is a compound of significant interest due to its structural relationship to known carcinogens. This guide has provided a detailed overview of its identification, physicochemical properties, and reactivity. The experimental protocols outlined offer robust, validated methods for its characterization, while the conceptual synthesis pathway provides insight into its formation. Above all, the toxicological profile underscores the absolute necessity for stringent safety protocols. For researchers and drug development professionals, a thorough understanding of these core attributes is paramount for safe handling, effective experimentation, and the responsible advancement of scientific inquiry.

References

- 1. Methyl yellow - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE CAS#: 3731-39-3 [m.chemicalbook.com]

- 4. 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE | 3731-39-3 [chemicalbook.com]

- 5. p-Dimethylaminoazobenzene [drugfuture.com]

- 6. C.I. Solvent Yellow 2 | C14H15N3 | CID 6053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. A study of the carcinogenicity of a series of structurally related 4-dimethylaminoazobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Methyl-4-(dimethylamino)azobenzene | SIELC Technologies [sielc.com]

The Molecular Blueprint of Hepatocarcinogenesis Induced by 2'-Methyl-4-dimethylaminoazobenzene: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning hepatocarcinogenesis induced by the azo dye 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB). Moving beyond a mere description of events, this document elucidates the causal relationships from metabolic activation and DNA adduct formation to the subsequent dysregulation of critical cellular signaling pathways. We delve into the experimental methodologies foundational to these discoveries, offering detailed protocols and field-proven insights to empower researchers in their study of chemical carcinogenesis. This guide is structured to serve as a technical resource for designing, executing, and interpreting studies aimed at understanding and ultimately mitigating the impact of chemical carcinogens on liver health.

Introduction: The Azo Dye Challenge in Liver Carcinogenesis

Azo dyes, a major class of synthetic colorants, have long been a subject of toxicological concern due to the carcinogenic potential of some of their members. 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB) is a well-established experimental hepatocarcinogen that serves as a valuable tool for dissecting the intricate molecular events that drive the initiation and promotion of liver cancer. Understanding the precise mechanism of action of 2'-Me-DAB is not only crucial for assessing the risk posed by related compounds but also for identifying potential therapeutic targets and developing effective preventative strategies. This guide will navigate the journey of a 2'-Me-DAB molecule from its entry into the hepatocyte to the ultimate malignant transformation, providing a detailed molecular and methodological roadmap.

The Initiating Event: Metabolic Bioactivation of 2'-Me-DAB

The carcinogenicity of 2'-Me-DAB is not an intrinsic property of the molecule itself but is contingent upon its metabolic conversion into a reactive electrophile. This bioactivation process is a critical initiating event in 2'-Me-DAB-induced hepatocarcinogenesis.

The primary pathway of metabolic activation involves a two-step enzymatic process within the hepatocyte:

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the dimethylamino group, a reaction catalyzed by cytochrome P450 (CYP) enzymes. Specifically, studies on the closely related compound 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) have implicated the involvement of cytochrome P-448, an older designation for a member of the CYP1A subfamily, in this crucial oxidation step[1]. This reaction is significantly induced by exposure to polycyclic aromatic hydrocarbons like 3-methylcholanthrene[1].

-

Esterification and Formation of the Ultimate Carcinogen: The resulting N-hydroxy metabolite is then subject to esterification, most commonly sulfation by sulfotransferases (SULTs). This ester is highly unstable and spontaneously decomposes to form a highly reactive and electrophilic arylnitrenium ion [2][3][4]. This nitrenium ion is the ultimate carcinogenic species responsible for attacking nucleophilic sites on cellular macromolecules, most critically, DNA.

The balance between these activation pathways and detoxification pathways, such as ring hydroxylation and N-demethylation, is a key determinant of the carcinogenic potency of 2'-Me-DAB.

Experimental Workflows and Methodologies

The elucidation of the mechanism of action of 2'-Me-DAB has been made possible through a variety of experimental models and techniques. This section provides an overview of key methodologies and detailed protocols.

Animal Model of 2'-Me-DAB-Induced Hepatocarcinogenesis

The rat is the most commonly used animal model for studying hepatocarcinogenesis induced by azo dyes.

Protocol: Induction of Hepatocellular Carcinoma in Rats with 2'-Me-DAB

-

Animal Model: Male Fischer 344 or Sprague-Dawley rats, 4-6 weeks of age.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Diet: A purified diet containing 0.06% (w/w) 2'-Me-DAB is prepared. The carcinogen is typically dissolved in a small amount of corn oil before being thoroughly mixed into the powdered diet.

-

Administration: The 2'-Me-DAB-containing diet is administered to the rats for a period of 4 to 12 weeks for initiation.[5] For a full carcinogenesis study, the administration period can be longer, or it can be followed by a promotion phase with agents like phenobarbital.[6]

-

Monitoring: Animals should be monitored daily for signs of toxicity, and their body weight and food consumption should be recorded weekly.

-

Sample Collection: At specified time points, animals are euthanized, and liver tissue is collected for histological analysis, DNA adduct quantification, and gene expression studies. Blood samples can also be collected for serum biomarker analysis (e.g., alpha-fetoprotein).

Quantification of 2'-Me-DAB-DNA Adducts

The detection and quantification of DNA adducts are essential for understanding the genotoxicity of 2'-Me-DAB. The ³²P-postlabelling assay is a highly sensitive method for this purpose.

Protocol: ³²P-Postlabelling Assay for DNA Adducts

-

DNA Isolation: Genomic DNA is isolated from liver tissue using standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

DNA Digestion: 10 µg of DNA is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: The DNA digest is enriched for adducts using nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.

-

³²P-Labeling: The enriched adducts are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the radioactivity of the adduct spots is quantified using a phosphorimager. Adduct levels are expressed as relative adduct labeling (RAL), which is the ratio of counts per minute in the adduct spots to the counts per minute in the total nucleotides.

Analysis of Gene Expression Changes

Studying the alterations in gene expression provides insights into the molecular pathways that are dysregulated during hepatocarcinogenesis.

Protocol: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is isolated from liver tissue using a TRIzol-based method or a commercial RNA isolation kit.

-

RNA Quality Control: The integrity and purity of the RNA are assessed using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.

-

cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The expression of target genes (e.g., AFP, c-Myc, Cyclin D1) and a reference gene (e.g., GAPDH, β-actin) is quantified by qRT-PCR using a SYBR Green or TaqMan-based assay.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Table 2: Key Gene Expression Changes in Early Azo Dye-Induced Hepatocarcinogenesis

| Gene | Change in Expression | Functional Consequence | Reference |

| Alpha-fetoprotein (AFP) | Dramatically Increased | Marker of liver regeneration and cancer | [7] |

| L-type Pyruvate Kinase | Dramatically Reduced | Altered glucose metabolism | [8] |

| Aldolase B | Reduced | Altered glycolysis/gluconeogenesis | [8] |

Conclusion and Future Directions

The mechanism of action of 2'-Me-DAB in hepatocarcinogenesis is a multi-step process initiated by metabolic activation to a reactive electrophile that forms covalent DNA adducts. These adducts, if not repaired, lead to mutations that drive the dysregulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The interplay between genotoxicity, oxidative stress, and chronic inflammation creates a microenvironment that fosters the development and progression of hepatocellular carcinoma.

Future research should focus on:

-

Precise Quantification of 2'-Me-DAB-DNA Adducts: Utilizing advanced mass spectrometry techniques to precisely quantify the different types of 2'-Me-DAB-DNA adducts and correlate their levels with tumor outcomes.

-

Elucidating the Complete Signaling Network: Employing systems biology approaches to map the entire network of signaling pathways that are perturbed by 2'-Me-DAB exposure.

-

Identifying Early Biomarkers: Discovering reliable and non-invasive biomarkers for the early detection of 2'-Me-DAB-induced liver damage and carcinogenesis.

-

Developing Targeted Therapies: Designing therapeutic strategies that specifically target the key molecular alterations induced by 2'-Me-DAB, such as inhibitors of the Ras/MAPK or Wnt/β-catenin pathways.

By continuing to unravel the intricate molecular mechanisms of chemical carcinogenesis, we can move closer to the goal of preventing and effectively treating this devastating disease.

References

- Lamas, E., Schweighoffer, F., & Kahn, A. (1986). Early modifications of gene expression induced in liver by azo-dye diet. FEBS Letters, 206(2), 229-232.

- Chiu, J. F., Huang, D. P., Burkhardt, A. L., & Chiu, L. L. (1982). The alteration of gene expression in rat liver during chemical carcinogenesis. Archives of Biochemistry and Biophysics, 215(1), 223-231.

- Lian, Y., et al. (2021). Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. STAR Protocols, 2(1), 100310.

- Kitagawa, T., Pitot, H. C., Miller, E. C., & Miller, J. A. (1979).

- Lafarge-Frayssinet, C., & Frayssinet, C. (1979). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. International Journal of Cancer, 23(3), 414-421.

- Wang, M., et al. (2022). Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. Chemical Research in Toxicology, 35(12), 2268-2277.

- Kimura, T., Kodama, M., & Nagata, C. (1977). N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448. Gan, 68(5), 559-567.

- Yanagi, S., et al. (1987). Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene. Cancer Letters, 36(1), 11-18.

-

Wikipedia contributors. (2023, November 28). Nitrenium ion. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

- Kumar, P. S., & Kurup, C. K. (1986). Effect of administration of 2-methyl-4-dimethylaminoazobenzene on the half-lives of rat liver mitochondria and cytochrome oxidase. Indian Journal of Biochemistry & Biophysics, 23(3), 158-161.

- Kerdar, R. S., Dehner, D., & Wild, D. (1993). Reactivity and genotoxicity of arylnitrenium ions in bacterial and mammalian cells. Toxicology Letters, 67(1-3), 73-85.

- Saikumar, P., & Kurup, C. K. (1984). Functional changes in rat liver mitochondria on administration of 2-methyl-4-dimethylaminoazobenzene. The Biochemical Journal, 224(3), 955-960.

- Falvey, D. E. (2018). Mechanistic and Photolytic Studies of Cyclopropyl, Benzimidazole, and Benzotriazole Nitrenium Ions. University of Maryland.

- Kadlubar, F. F., Miller, J. A., & Miller, E. C. (1976). Microsomal N-oxidation of the hepatocarcinogen N-methyl-4-aminoazobenzene and the reactivity of N-hydroxy-N-methyl-4-aminoazobenzene. Cancer Research, 36(3), 1196-1206.

- Ishii, H., Nishi, S., & Hirai, H. (1976). Effect of BCG on hepatocarcinogenesis of the rat induced by 3'-methyl-4-(dimethylamino)azobenzene. Gan, 67(3), 433-436.

- Flaks, B., & Teh, E. C. (1982). 3-Methylcholanthrene-inhibition of hepatocarcinogenesis in the rat due to 3'-methyl-4-dimethylaminoazobenzene or 2-acetylamino-fluorene: a comparative study. Carcinogenesis, 3(9), 981-991.

- Adedara, I. A., et al. (2020).

- Wang, M., et al. (2018). Identification of an N′-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA. Chemical Research in Toxicology, 31(11), 1205-1214.

- Josephy, P. D., & Novak, M. (2013). Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience (Scholar Edition), 5, 341-359.

- Ragi, N., et al. (2022). Screening DNA Damage in the Rat Kidney and Liver by Untargeted DNA Adductomics. Chemical Research in Toxicology, 35(3), 448-460.

- Harris, C. C., & Flaks, B. (1975). Effects of inhibiting hepatocarcinogenesis upon the early fine structural changes induced in rat hepatocytes by 3'-methyl-4-dimethylaminoazobenzene.

- Rees, K. R., Rowland, G. F., & Varcoe, J. S. (1965). Intranuclear Changes in Rat Liver During the Early Stages of Feeding the Hepatocarcinogens Thioacetamide and 4-Dimethylaminoazobenzene. British Journal of Cancer, 19(1), 72-82.

- Zhao, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12808.

- Hanaki, A., & Ishidate, M. (1961). Oxidative N-Demethylation of Aminoazo Compounds by Model System. II. Model System Effected by Ferrous Ion, Ascorbic Acid and Oxygen. The Journal of Biochemistry, 50(6), 519-524.

- Czaja, M. J. (2002). Induction and regulation of hepatocyte apoptosis by oxidative stress. Antioxidants & Redox Signaling, 4(5), 759-767.

- Hammons, G. J., Guengerich, F. P., Weis, C. C., Beland, F. A., & Kadlubar, F. F. (1985). Metabolic oxidation of carcinogenic arylamines by rat, dog, and human hepatic microsomes and by purified flavin-containing and cytochrome P-450 monooxygenases. Cancer Research, 45(8), 3578-3585.

- Zhao, M., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12808.

- Ciafrè, S. A., et al. (2021). Oxidative Stress in Liver Pathophysiology and Disease. Antioxidants, 10(11), 1653.

- Miners, J. O., & Birkett, D. J. (1998). Cytochrome P450 enzymes and drug metabolism—basic concepts and methods of assessment. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1025-1031.

- Ding, Y., et al. (2021). DHA Protects Hepatocytes from Oxidative Injury through GPR120/ERK-Mediated Mitophagy. Oxidative Medicine and Cellular Longevity, 2021, 6649857.

- Aliaga, C., et al. (2008). Solvent effects on the reactivity of fluorenyl nitrenium ion with DNA-like probes. Photochemical & Photobiological Sciences, 7(10), 1243-1247.

- Beland, F. A., et al. (1983). DNA adduct measurements and tumor incidence during chronic carcinogen exposure in rodents. Environmental Health Perspectives, 49, 161-169.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

- Croy, R. G., & Wogan, G. N. (1981). Quantitative comparison of covalent aflatoxin-DNA adducts formed in rat and mouse livers and kidneys. Journal of the National Cancer Institute, 66(4), 761-768.

- Guengerich, F. P. (2007). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal, 9(2), E101-E105.

- Albini, A., et al. (2021). Oxidative Stress—A Key Player in the Course of Alcohol-Related Liver Disease. International Journal of Molecular Sciences, 22(14), 7311.

- McGill, M. R., & Jaeschke, H. (2013). Animal models of drug-induced liver injury. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1832(7), 1031-1039.

- Rothfuss, A., et al. (2010). Collaborative study on fifteen compounds in the rat-liver Comet assay integrated into 2- and 4-week repeat-dose studies. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 702(1), 51-64.

Sources

- 1. N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrenium ion - Wikipedia [en.wikipedia.org]

- 3. Reactivity and genotoxicity of arylnitrenium ions in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. Promotion of hepatocarcinogenesis by suxibuzone in rats initiated with 3'-methyl-4-dimethylaminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promotion by dietary phenobarbital of hepatocarcinogenesis by 2-methyl-N,N-dimethyl-4-aminoazobenzene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The alteration of gene expression in rat liver during chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early modifications of gene expression induced in liver by azo-dye diet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile and Safety of 2'-Methyl-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methyl-4-dimethylaminoazobenzene, a member of the azo dye chemical class, is a compound of significant interest in toxicological research due to its structural similarity to known carcinogens. This guide provides a comprehensive overview of its toxicological profile, safety data, and the scientific principles underlying its biological effects. As a Senior Application Scientist, this document is structured to deliver not just data, but also a deeper understanding of the experimental rationale and methodologies crucial for professionals in drug development and chemical safety assessment.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in assessing its toxicological potential, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | N,N-dimethyl-4-[(2-methylphenyl)diazenyl]aniline | PubChem |

| Synonyms | 2-MethylDAB, 2,N,N-Trimethyl-4-aminoazobenzene | SIELC Technologies[1] |

| CAS Number | 3731-39-3 | ChemicalBook[2] |

| Molecular Formula | C₁₅H₁₇N₃ | ChemicalBook[2] |

| Molecular Weight | 239.32 g/mol | ChemicalBook[2] |

| Appearance | Orange to amber to dark red powder/crystals | ChemicalBook[2] |

| Melting Point | 74 °C | ChemicalBook[2] |

| Water Solubility | Insoluble | ChemicalBook[2] |

Metabolism and Mechanism of Toxicity

The toxicity of many azo compounds, including 2'-Methyl-4-dimethylaminoazobenzene, is intrinsically linked to their metabolic activation into reactive intermediates. The metabolic pathway is a critical area of study for understanding and predicting their carcinogenic potential.

The primary metabolic pathway involves two key steps:

-

Azo Reduction: The azo bond (-N=N-) is reduced, typically by azoreductases present in the liver and gut microbiota, to form two aromatic amines.

-

Oxidative Metabolism: These aromatic amines then undergo oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. Key reactions include N-demethylation and aromatic hydroxylation.[1][3][4] This process can generate highly reactive electrophilic intermediates, such as nitrenium ions, which can form covalent adducts with cellular macromolecules like DNA.

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, as it can lead to mutations if not repaired, potentially triggering the onset of cancer.[5][6] Studies on the parent compound, 4-dimethylaminoazobenzene (DAB), have shown that N-demethylation is a major rate-determining factor for its biliary excretion.[7] Furthermore, 2'-Methyl-4-dimethylaminoazobenzene has been shown to inhibit mitochondrial oxidative phosphorylation, with the site of inhibition identified between the dehydrogenase flavoprotein and ubiquinone.[8] This disruption of cellular energy metabolism can contribute to its overall toxicity.

Toxicological Profile

The toxicological data for 2'-Methyl-4-dimethylaminoazobenzene and its closely related parent compound, 4-dimethylaminoazobenzene (DAB), indicate a significant potential for adverse health effects.

Acute Toxicity

Chronic Toxicity

Studies have demonstrated the high chronic toxicity of 2'-Methyl-4-dimethylaminoazobenzene. Continuous feeding of a diet containing this compound to male albino rats resulted in 100% mortality before 200 days.[5] The median survival time was significantly reduced in these animals.[5] The compound also strongly inhibited the mitotic response of the liver following partial hepatectomy, indicating a blockage of the cell cycle in the G1 phase.[5]

| Study Type | Species | Route | Key Findings | Reference |

| Chronic Feeding | Rat (male) | Oral (diet) | Highly toxic, all animals died before 200 days. Reduced median survival time. | [5] |

| Cell Proliferation | Rat | Oral (diet) | Inhibited mitotic response in the liver, blockage of cells in G1 phase. | [5] |

Carcinogenicity

Although a definitive carcinogenicity study on 2'-Methyl-4-dimethylaminoazobenzene was not found in the reviewed literature, it is suspected of causing cancer.[9] This suspicion is strongly supported by the extensive evidence of carcinogenicity for its parent compound, 4-dimethylaminoazobenzene (DAB), which is reasonably anticipated to be a human carcinogen. Animal studies have shown that oral exposure to DAB can lead to tumors of the liver and bladder.

Mutagenicity

Laboratory experiments have indicated that 4-dimethylaminoazobenzene has mutagenic effects.[9] Azo dyes in general are a class of environmental mutagens, and specific protocols for the Ames test are required to detect their mutagenic potential, often involving metabolic activation.

Reproductive and Developmental Toxicity

There is limited specific data on the reproductive and developmental toxicity of 2'-Methyl-4-dimethylaminoazobenzene. However, animal studies on the parent compound, 4-dimethylaminoazobenzene, have reported the potential for birth defects in the offspring of exposed mice.

Experimental Protocols

Ames Test for Mutagenicity of Azo Dyes (Modified Protocol)

The standard Ames test may not be sufficient to detect the mutagenicity of azo dyes, which often require reductive cleavage for activation. A modified protocol is therefore recommended.

Principle: This assay uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow. The inclusion of a metabolic activation system (S9 mix) is crucial.

Methodology:

-

Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Preparation of S9 Mix:

-

Use liver S9 fraction from Aroclor 1254-induced rats or hamsters.

-

Prepare the S9 mix containing the S9 fraction, a buffer (e.g., phosphate buffer), MgCl₂, KCl, glucose-6-phosphate, NADP⁺, and crucially for azo dyes, flavin mononucleotide (FMN).

-

-

Test Procedure (Pre-incubation method):

-

In a test tube, combine the test compound (dissolved in a suitable solvent like DMSO), the bacterial culture, and the S9 mix.

-

Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking. This step allows for the metabolic activation of the compound.

-

Add molten top agar containing a trace amount of histidine and biotin to the tube.

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

In Vivo Carcinogenicity Bioassay (Rodent Model)

A long-term carcinogenicity study in rodents is the gold standard for assessing the carcinogenic potential of a chemical. The OECD Guideline for the Testing of Chemicals, Section 4, Test No. 451: Carcinogenicity Studies provides a framework for such an investigation.

Principle: The test substance is administered to animals for a major portion of their lifespan. The animals are observed for the development of neoplastic lesions.

Methodology:

-

Animal Selection: Typically, rats or mice of a known strain are used. Both sexes should be included.

-

Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than cancer. The lowest dose should not induce any observable toxicity (approximating the No Observed Adverse Effect Level - NOAEL).

-

Administration: The route of administration should be relevant to potential human exposure (e.g., oral gavage, in feed). Dosing is typically daily for 18-24 months.

-

Observations:

-

Regularly monitor clinical signs of toxicity, body weight, and food/water consumption.

-

Conduct detailed hematology and clinical chemistry at specified intervals.

-

-

Pathology:

-

At the end of the study, or when animals are euthanized, perform a full necropsy.

-

Collect all organs and tissues for histopathological examination.

-

-

Data Analysis:

-

Statistically analyze the incidence of tumors in the treated groups compared to the control group.

-

Evaluate the dose-response relationship for tumor formation.

-

Safety and Handling

Given the toxic and potentially carcinogenic nature of 2'-Methyl-4-dimethylaminoazobenzene, strict safety precautions are essential.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If there is a risk of inhaling dusts, a NIOSH-approved respirator with an appropriate particulate filter should be used.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[9]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[9]

Regulatory Information

Currently, there are no specific occupational exposure limits (e.g., Permissible Exposure Limit - PEL, Threshold Limit Value - TLV) established for 2'-Methyl-4-dimethylaminoazobenzene. For the closely related and well-studied carcinogen, 4-dimethylaminoazobenzene, NIOSH recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.

Conclusion

2'-Methyl-4-dimethylaminoazobenzene is a compound with a significant toxicological profile, characterized by high chronic toxicity and a strong suspicion of carcinogenicity. Its mechanism of toxicity is believed to involve metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. Due to the lack of comprehensive toxicological data for this specific compound, a precautionary approach to handling is imperative. Researchers and professionals in drug development must adhere to strict safety protocols and consider the data on structurally similar compounds, such as 4-dimethylaminoazobenzene, when assessing its potential risks. Further research is warranted to fully elucidate its toxicological properties and establish definitive safety guidelines.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet for 4-(Dimethylamino)azobenzene.

-

Lesca, P., & Lesca, S. (1980). Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats. Cancer Letters, 9(3), 235-242.

-

SIELC Technologies. (2018). 2-Methyl-4-(dimethylamino)azobenzene.

-

ChemicalBook. (n.d.). 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE CAS#: 3731-39-3.

-

PubChem. (n.d.). 4-(Dimethylamino)-2-methylazobenzene.

-

Tullis, D. L., & Prival, M. J. (1987). Characterization and properties of the DNA adducts formed from N-methyl-4-aminoazobenzene in rats during a carcinogenic treatment regimen. Carcinogenesis, 8(4), 577–583.

-

Kojima, M., Morita, T., Shirai, T., Degawa, M., & Tada, M. (1993). Immunological Detection and Quantitation of DNA Adducts Formed by 4-Aminoazobenzene Species in vivo. Japanese Journal of Cancer Research, 84(1), 22-28.

-

Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(1), 263-266.

-

Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 10(5), 433-439.

-

U.S. Environmental Protection Agency. (2000). 4-Dimethylaminoazobenzene.

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 4-Dimethylaminoazobenzene.

-

Becker, F. F., & Stout, D. L. (1980). A comparison of the effects of 3'-methyl-4-dimethylaminoazobenzene, 2-methyl-4-dimethylaminoazobenzene, and 2-acetylaminofluorene on rat liver DNA stability and new synthesis. Cancer Research, 40(5), 1533-1537.

-

Hino, O., Nemoto, N., Nagao, M., Kosugi, A., & Kitagawa, T. (1982). Induction of drug-metabolizing enzymes in the rat liver by 3'-methyl-4-(dimethylamino)azobenzene. Cancer Letters, 15(2), 131-136.

-

National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene.

-

NIOSH. (2024). NIOSH Pocket Guide to Chemical Hazards: 4-Dimethylaminoazobenzene.

-

Guengerich, F. P. (2008). Cytochrome P450 and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 101–111.

-

Kimura, T., Kodama, M., & Nagata, C. (1982). N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448. Gan, 73(1), 55–62.

-

Bachmann, F., Meyer zu Schwabedissen, H. E., Duthaler, U., & Krähenbühl, S. (2018). Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine. British journal of clinical pharmacology, 84(11), 2546–2557.

-

Hammock, B. D., & Loper, J. C. (1976). Comparative Studies of N-hydroxylation and N-demethylation by Microsomal Cytochrome P-450. Biochemical pharmacology, 25(16), 1881–1886.

-

Zhao, M., Ma, J., Li, M., Zhang, Y., Jiang, B., Zhao, X., Huai, C., Shen, L., Zhang, N., He, L., & Qin, S. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International journal of molecular sciences, 22(23), 12808.

-

Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., Kajo, K., & Büsselberg, D. (2019). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International journal of molecular sciences, 20(18), 4574.

-

Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Drug Metabolism in the Liver. Current protocols in pharmacology, 76, 7.1.1–7.1.24.

-

Gomaa, A., & El-Sherbeeny, A. (2017). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules (Basel, Switzerland), 22(10), 1642.

-

ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical...

-

Chen, M., & Chen, F. (2018). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PloS one, 13(10), e0205737.

-

National Toxicology Program. (n.d.). 4-Dimethylaminoazobenzene.

-

Taylor & Francis. (n.d.). DNA adducts – Knowledge and References.

-

Kumar, P. S., & Kurup, C. K. (1984). Inhibition of mitochondrial oxidative phosphorylation by 2-methyl-4-dimethylaminoazobenzene. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 766(1), 263-266.

-

Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 10(5), 433-439.

Sources

- 1. Comparative studies of N-hydroxylation and N-demethylation by microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Reproductive and developmental toxicity studies of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate(NS-21), a novel drug for urinary frequency and incontinence (2). Teratogenicity study in rats by oral administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxic effects of 2-methyl-4-dimethylaminoazobenzene in normal and partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2'-Methyl-4-dimethylaminoazobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 2'-Methyl-4-dimethylaminoazobenzene (CAS No. 3731-39-3), a characteristic azo dye. The document is intended for researchers, chemists, and professionals in drug development and materials science. It elucidates the core chemical principles, details the requisite precursors, and presents a robust, step-by-step experimental protocol for its synthesis via a classical diazo coupling reaction. The guide emphasizes the rationale behind critical process parameters and incorporates safety, purification, and characterization considerations to ensure a reproducible and reliable outcome.

Introduction and Significance

2'-Methyl-4-dimethylaminoazobenzene is an aromatic azo compound, a class of molecules defined by the presence of a diazene functional group (–N=N–) connecting two aryl groups.[1] Azo compounds are renowned for their vibrant colors, stemming from extended conjugated π-systems that absorb light in the visible spectrum. Consequently, they form the largest and most versatile class of synthetic dyes used across various industries.[2]

The specific compound, 2'-Methyl-4-dimethylaminoazobenzene, is a red-orange crystalline solid.[3] Its structure, featuring a dimethylamino group (a strong electron-donating group) and a methyl group, makes it a valuable molecule for research in materials science, dye chemistry, and as a potential intermediate in the synthesis of more complex chemical entities. Understanding its synthesis is fundamental for chemists working with azo dyes. The primary and most efficient route for its preparation is the electrophilic aromatic substitution reaction known as azo coupling.[4][5] This process involves two key stages: the diazotization of a primary aromatic amine and the subsequent coupling with an activated aromatic nucleophile.[6][7]

Precursors and Reagents

The successful synthesis of the target molecule relies on two primary aromatic precursors. The selection and purity of these starting materials are critical for achieving a high yield and minimizing side products.

Diazo Component: o-Toluidine (2-Methylaniline)

-

Role: This primary aromatic amine is the source of the diazonium ion, the electrophile in the coupling reaction. The '2-methyl' portion of the final product's name originates from this precursor.

-

Mechanism of Action: In the presence of cold nitrous acid, the amino group (-NH₂) of o-toluidine is converted into a diazonium salt (-N₂⁺), a highly reactive intermediate.[8][9]

Coupling Component: N,N-Dimethylaniline

-

Role: This tertiary amine serves as the electron-rich nucleophile. Its aromatic ring is highly activated by the powerful electron-donating dimethylamino group [-N(CH₃)₂].

-

Mechanism of Action: The diazonium salt attacks the activated benzene ring of N,N-dimethylaniline, typically at the para-position, to form the stable azo linkage.[10] The coupling reaction is a classic example of electrophilic aromatic substitution.[7]

Physical Properties of Precursors and Product

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| o-Toluidine | C₇H₉N | 107.15 | -23 | Colorless to pale yellow liquid |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 2.45 | Oily, yellowish to brownish liquid |

| 2'-Methyl-4-dimethylaminoazobenzene | C₁₅H₁₇N₃ | 239.32 | 74 | Orange to dark red powder or crystals [3] |

Synthesis Pathway: The Diazo Coupling Reaction

The synthesis is a well-established two-step process that must be conducted under controlled temperature conditions to ensure the stability of the key diazonium intermediate.

Step 1: Diazotization of o-Toluidine

The first stage involves the conversion of o-toluidine into its corresponding diazonium salt. This reaction is performed by treating the amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[6]

Causality: The temperature must be strictly maintained between 0 and 5 °C.[1][11] Diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, leading to the evolution of nitrogen gas and the formation of phenols, significantly reducing the yield.[6]

Step 2: Azo Coupling

The cold diazonium salt solution is then slowly added to a solution of the coupling component, N,N-dimethylaniline. The diazonium ion (an electrophile) attacks the electron-rich aromatic ring of N,N-dimethylaniline.[12] The strong activating effect of the -N(CH₃)₂ group directs the substitution almost exclusively to the para-position relative to it, resulting in the formation of the azo bond and the final product.[10]

Causality: This coupling reaction is typically carried out in a weakly acidic medium (e.g., using acetic acid).[13] The pH must be carefully controlled; if the solution is too acidic, the concentration of the free amine (the active coupling species) is reduced due to protonation. If it is too basic, the diazonium ion can be converted into an unreactive diazohydroxide.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Materials and Equipment:

-

o-Toluidine

-

N,N-Dimethylaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Ethanol (for recrystallization)

-

Distilled water

-

Ice

-

Beakers, Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and vacuum filtration apparatus

-

pH paper or meter

Procedure:

Part A: Preparation of the Diazonium Salt

-

In a 250 mL beaker, combine 2.7 g (0.025 mol) of o-toluidine with 8 mL of concentrated hydrochloric acid and 25 mL of water. Stir until the o-toluidine hydrochloride salt is fully dissolved.

-

Cool the solution to 0-5 °C in an ice-water bath with continuous magnetic stirring. It is crucial that the temperature does not exceed 5 °C during the next step.

-

In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution over 10-15 minutes.[2] Maintain vigorous stirring and ensure the temperature remains below 5 °C. The resulting clear solution contains the o-tolyldiazonium chloride and should be used immediately.

Part B: The Coupling Reaction

-

In a separate 400 mL beaker, dissolve 3.0 g (0.025 mol) of N,N-dimethylaniline in 10 mL of glacial acetic acid.

-

Cool this solution in an ice bath to approximately 5 °C.

-

With continuous and efficient stirring, slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the N,N-dimethylaniline solution.[13]

-

A deep red or orange precipitate of 2'-Methyl-4-dimethylaminoazobenzene should form almost immediately.

-

Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.[6]

Part C: Isolation and Purification

-

Slowly add a 10% sodium hydroxide solution to the reaction mixture until it is slightly alkaline (pH 8-9). This neutralizes the excess acid and precipitates the free azo dye.

-

Isolate the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold water to remove any inorganic salts and unreacted starting materials.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at a low temperature (~40-50 °C).

Conclusion

The synthesis of 2'-Methyl-4-dimethylaminoazobenzene via the diazo coupling of o-toluidine and N,N-dimethylaniline is a classic and highly effective method in organic chemistry. This guide has detailed the essential precursors, outlined the mechanistic pathway, and provided a comprehensive experimental protocol. The key to a successful synthesis lies in the strict control of temperature during the diazotization step to prevent the degradation of the unstable diazonium salt. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable azo compound for further application and study.

References

-

Quora. (2020). What is the Diazo coupling reaction of an aromatic amine?. Retrieved from [Link]

-

RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment. Retrieved from [Link]

-

IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 114. (2018). N,N-DIMETHYL-P-TOLUIDINE. Retrieved from [Link]

-

Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

-

The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

LookChem. (2019). The Synthesis Of N,N-Dimethyl-P-Toluidine cas 99-97-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling reaction of diazonium salts of aromatic amines with carbazole and its derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (1999). Diazotization of amines - US5874547A.

-

Organic Syntheses. (n.d.). o-CHLOROTOLUENE. Retrieved from [Link]

- Google Patents. (2009). Synthetic method of 2,5-diaminotoluene and sulphate thereof - CN101450904A.

-

Ataman Kimya. (n.d.). N, N-DIMETHYL-PARA-TOLUIDINE. Retrieved from [Link]

-

The Hive Chemistry Discourse. (2001). Novel o-toluidine synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZIDINE RED. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

Nature Communications. (2022). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. Retrieved from [Link]

-

ResearchGate. (2005). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). A Diazotization—Coupling Reaction: The Preparation of Methyl Orange. Retrieved from [Link]

- Google Patents. (2015). Synthesis method of p-dimethylaminoazobenzene sulfonic acid - CN104370779A.

-

PubChem. (n.d.). C.I. Solvent Yellow 2. Retrieved from [Link]

-

Sciencemadness.org. (2020). Methyl orange - indicator/Azo dye synthesis writeup and video. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl yellow. Retrieved from [Link]

-

Quora. (2021). How can the relative Rate of coupling of benzene diazonium chloride be compared with (i) N,N-dimethylaniline and (ii) 2,6,N,N-tetramethylaniline?. Retrieved from [Link]

Sources

- 1. cuhk.edu.hk [cuhk.edu.hk]

- 2. benchchem.com [benchchem.com]

- 3. 2'-METHYL-4-DIMETHYLAMINOAZOBENZENE CAS#: 3731-39-3 [m.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 8. Diazotisation [organic-chemistry.org]

- 9. US5874547A - Diazotization of amines - Google Patents [patents.google.com]

- 10. quora.com [quora.com]

- 11. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Methyl orange - indicator/Azo dye synthesis writeup and video - Powered by XMB 1.9.11 [sciencemadness.org]

"2'-Methyl-4-dimethylaminoazobenzene" metabolic activation and DNA adduct formation

An In-Depth Technical Guide to the Metabolic Activation and DNA Adduct Formation of 2'-Methyl-4-dimethylaminoazobenzene

Introduction

Aromatic amines, and specifically the azo dye class of compounds, have long been a subject of intense study in the fields of toxicology and chemical carcinogenesis. Among these, 2'-Methyl-4-dimethylaminoazobenzene (2'-Me-DAB) serves as a significant model compound for understanding the intricate mechanisms by which a seemingly inert chemical is transformed into a potent genotoxic agent. This technical guide provides a comprehensive overview of the metabolic activation of 2'-Me-DAB and the subsequent formation of covalent DNA adducts, which are critical initiating events in chemical carcinogenesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of these processes. We will explore the enzymatic pathways responsible for the bioactivation of 2'-Me-DAB, the nature of the resulting DNA lesions, and the state-of-the-art methodologies employed to study these phenomena.

The Imperative of Metabolic Activation

Most chemical carcinogens, including 2'-Me-DAB, are not directly reactive with cellular macromolecules like DNA. They require metabolic activation, a process primarily carried out by drug-metabolizing enzymes in the liver, to be converted into electrophilic species that can covalently bind to nucleophilic sites on DNA.[1][2] This bioactivation is a multi-step process, often involving both Phase I and Phase II metabolic enzymes.

Phase I Metabolism: The Initial Steps of Bioactivation

The initial metabolic transformations of 2'-Me-DAB are oxidative processes predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[2][3] For aminoazo dyes, the key Phase I reactions are N-demethylation and N-hydroxylation.[4][5]

-